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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed kinetic comparison of Maleamate amidohydrolase (NicF)

orthologs from two bacterial species: Bordetella bronchiseptica and Pseudomonas putida.

Maleamate amidohydrolase is a key enzyme in the aerobic catabolism of nicotinic acid (vitamin

B3), catalyzing the hydrolysis of maleamate to maleate and ammonia.[1] Understanding the

kinetic differences between orthologs of this enzyme is crucial for applications in

bioremediation, metabolic engineering, and as a potential target for drug development.

Quantitative Kinetic Comparison
The kinetic parameters of Maleamate amidohydrolase have been characterized in several

organisms. This section summarizes the available data for the orthologs from Bordetella

bronchiseptica and Pseudomonas putida.
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Organism
Species

Gene
Kinetic
Parameter

Value Method

Bordetella

bronchiseptica

RB50

nicF kcat (s⁻¹) 11.7 ± 0.2

Isothermal

Titration

Calorimetry

K_M_ (µM) 128 ± 6

Isothermal

Titration

Calorimetry

kcat/K_M_

(s⁻¹·M⁻¹)
9.14 x 10⁴ Calculated

Pseudomonas

putida KT2440
nicF

Specific Activity

(µmol·min⁻¹·mg⁻

¹)

19.3
Spectrophotomet

ric Assay

Note on Kinetic Parameters:

kcat (turnover number): Represents the number of substrate molecules converted to product

per enzyme molecule per second. A higher kcat indicates a more efficient enzyme.

K_M_ (Michaelis constant): Represents the substrate concentration at which the reaction

rate is half of the maximum velocity (Vmax). A lower K_M_ indicates a higher affinity of the

enzyme for its substrate.

kcat/K_M_ (catalytic efficiency): This value represents the overall efficiency of the enzyme,

taking into account both substrate binding and turnover.

Specific Activity: Measures the rate of reaction per milligram of total protein in a sample.

While not a direct measure of catalytic efficiency like kcat/K_M_, it provides a useful

comparison of enzyme activity in cell extracts or purified samples. The specific activity for the

Pseudomonas putida NicF was determined from crude extracts of E. coli overexpressing the

gene.
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This section details a general spectrophotometric method for determining the kinetic

parameters of Maleamate amidohydrolase. This assay is based on the quantification of

ammonia, one of the products of the enzymatic reaction.

General Spectrophotometric Assay for Maleamate
Amidohydrolase Activity
Principle:

The activity of Maleamate amidohydrolase is determined by measuring the rate of ammonia

production. This can be achieved using a coupled enzyme assay where the ammonia produced

is used in a subsequent reaction that leads to a change in absorbance. A common method is

the glutamate dehydrogenase (GDH) coupled assay, where the reductive amination of α-

ketoglutarate by GDH consumes NADH, leading to a decrease in absorbance at 340 nm.

Reagents:

Phosphate buffer (50 mM, pH 7.5)

Maleamate (substrate) stock solution (e.g., 100 mM in water)

α-Ketoglutarate stock solution (e.g., 200 mM in water)

NADH stock solution (e.g., 25 mM in buffer)

Glutamate dehydrogenase (GDH) (e.g., 100 units/mL)

Purified Maleamate amidohydrolase enzyme solution

Procedure:

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

Phosphate buffer (to a final volume of 1 mL)

α-Ketoglutarate (final concentration, e.g., 10 mM)

NADH (final concentration, e.g., 0.2 mM)
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Glutamate dehydrogenase (e.g., 5 units)

Substrate Addition: Add varying concentrations of the maleamate substrate to the reaction

mixture.

Enzyme Addition: Initiate the reaction by adding a known amount of the purified Maleamate
amidohydrolase enzyme solution.

Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer

and monitor the decrease in absorbance at 340 nm over time at a constant temperature

(e.g., 25°C).

Data Analysis:

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time

plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Plot the initial velocities against the corresponding substrate concentrations.

Determine the K_M_ and Vmax values by fitting the data to the Michaelis-Menten equation

using non-linear regression software.

Calculate the kcat value by dividing Vmax by the enzyme concentration.

Visualizations
Nicotinate Degradation Pathway
The following diagram illustrates the aerobic degradation pathway of nicotinate in

Pseudomonas, highlighting the role of Maleamate amidohydrolase (NicF).
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Aerobic nicotinate degradation pathway.

Experimental Workflow for Kinetic Comparison
This diagram outlines the general workflow for the kinetic comparison of Maleamate
amidohydrolase orthologs.
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Kinetic comparison workflow.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1239421?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1239421?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/33965615/
https://pubmed.ncbi.nlm.nih.gov/33965615/
https://www.benchchem.com/product/b1239421#kinetic-comparison-of-maleamate-amidohydrolase-orthologs
https://www.benchchem.com/product/b1239421#kinetic-comparison-of-maleamate-amidohydrolase-orthologs
https://www.benchchem.com/product/b1239421#kinetic-comparison-of-maleamate-amidohydrolase-orthologs
https://www.benchchem.com/product/b1239421#kinetic-comparison-of-maleamate-amidohydrolase-orthologs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1239421?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

